DAR-4M
Description
Significance of Reactive Nitrogen Species (RNS) and Nitric Oxide (NO) in Cellular and Physiological Processes
Reactive Nitrogen Species (RNS) are a family of molecules derived from nitric oxide (NO) and superoxide (B77818). frontiersin.orgresearchgate.net At physiological concentrations, both RNS and the free radical NO are crucial signaling molecules involved in a vast array of biological processes. nih.govbiomolther.org Nitric oxide, a diffusible gaseous molecule, plays a key role in neurotransmission, immune responses, and the regulation of vascular tone. nih.govcusabio.comnumberanalytics.com It is synthesized from the amino acid L-arginine by nitric oxide synthase (NOS) enzymes. biomolther.orgnih.gov
The signaling functions of NO are diverse. For instance, it activates soluble guanylyl cyclase, leading to the production of cyclic guanosine (B1672433) monophosphate (cGMP), a second messenger that mediates smooth muscle relaxation and inhibits platelet aggregation. biomolther.orgnih.govnumberanalytics.com RNS, including NO, are also involved in cell proliferation, differentiation, and gene expression. nih.gov They play essential roles in the male reproductive system, contributing to processes like sperm capacitation and the acrosome reaction. mdpi.comnih.gov However, excessive levels of RNS can lead to nitrosative stress, a condition implicated in cellular damage and the pathogenesis of various diseases, including cardiovascular and neurodegenerative disorders. researchgate.netmdpi.comnih.gov This dual role of RNS and NO as both essential signaling molecules and potential sources of cellular damage underscores the importance of understanding their complex chemistry in living systems. biomolther.orgmdpi.com
Historical Context and Evolution of Fluorescent Indicators for RNS and NO Detection
The transient nature and low concentrations of nitric oxide in biological systems have historically presented significant challenges for its direct detection. researchgate.net Early methods often lacked the necessary sensitivity and specificity. The development of fluorescent probes marked a significant breakthrough, offering the ability to monitor NO with high spatial and temporal resolution. researchgate.net
A pivotal development in this area was the creation of fluorescent indicators based on the reaction of aromatic vicinal diamines with NO in the presence of oxygen to form a highly fluorescent triazole product. chinesechemsoc.orgnih.gov The o-phenylenediamine (B120857) scaffold became a widely used motif for this purpose. nih.gov This reaction mechanism formed the basis for a new class of "turn-on" fluorescent probes, which are initially in a non-fluorescent or weakly fluorescent state and become highly fluorescent upon reacting with NO. nih.gov
Scientists appended the o-phenylenediamine moiety to various fluorophores, including fluorescein (B123965), rhodamine, and BODIPY, to create a range of probes with different spectral properties. chinesechemsoc.orgnih.gov Among the earliest and most influential of these were the diaminofluoresceins (DAFs), such as DAF-2. researchgate.net While widely used, fluorescein-based dyes have limitations, including pH sensitivity and susceptibility to photobleaching. This led to the development of rhodamine-based probes, which are generally more photostable and can be excited at longer wavelengths, reducing autofluorescence from biological tissues. rsc.orgfrontiersin.org This evolution has provided researchers with a diverse toolkit of fluorescent probes to investigate the multifaceted roles of NO and RNS in health and disease. austinpublishinggroup.com
Overview of Diaminorhodamine-4M (DAR-4M) as a Red-Fluorescent Research Tool
Diaminorhodamine-4M (this compound) is a red-fluorescent probe designed for the detection of nitric oxide. caymanchem.com It belongs to the diaminorhodamine family of indicators and offers several advantages over earlier fluorescein-based probes. frontiersin.orggoryochemical.com Based on the rhodamine chromophore, this compound is more photostable and its fluorescence is less affected by the autofluorescence of tissues due to its longer excitation and emission wavelengths. frontiersin.orgcaymanchem.com
The detection mechanism of this compound involves a reaction with an intermediate generated from NO and oxygen, which converts the non-fluorescent this compound into a highly fluorescent triazole derivative, this compound T. frontiersin.orggoryochemical.comresearchgate.net This reaction results in a significant increase in fluorescence quantum efficiency. sigmaaldrich.commerckmillipore.com A key feature of this compound is that its fluorescence intensity is not dependent on pH in the range of 4 to 12, making it suitable for use in a variety of biological environments. goryochemical.comgoryochemical.com
For intracellular applications, a cell-permeable version, this compound acetoxymethyl ester (this compound AM), is available. sigmaaldrich.comgoryochemical.com Once inside the cell, intracellular esterases cleave the acetoxymethyl ester groups, trapping the resulting this compound within the cell. frontiersin.orgmerckmillipore.comcedarlanelabs.com This allows for the specific detection of intracellular NO. researchgate.netgoryochemical.com With a detection limit in the nanomolar range, this compound is a sensitive and specific tool for the bioimaging of nitric oxide in a wide range of research applications. frontiersin.orgsigmaaldrich.commerckmillipore.com
Chemical Compound Information
| Compound Name | Synonyms | Molecular Formula |
| Diaminorhodamine-4M | This compound, DAF-4M | C₂₅H₂₆N₄O₃ caymanchem.combiomol.com |
| Diaminorhodamine-4M acetoxymethyl ester | This compound AM | C₂₈H₃₁IN₄O₅ sigmaaldrich.com |
| Diaminorhodamine-4M T | This compound triazole | Not specified |
| Nitric Oxide | NO | NO nih.gov |
| Superoxide | - | O₂⁻ mdpi.com |
| Peroxynitrite | - | ONOO⁻ mdpi.com |
| 4,5-Diaminofluorescein (B163784) | DAF-2 | Not specified researchgate.net |
Structure
2D Structure
Properties
IUPAC Name |
2-amino-6-[3,6-bis(dimethylamino)xanthen-9-ylidene]-3-methyliminocyclohexa-1,4-diene-1-carboxylic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H26N4O3/c1-27-19-11-10-18(23(24(19)26)25(30)31)22-16-8-6-14(28(2)3)12-20(16)32-21-13-15(29(4)5)7-9-17(21)22/h6-13H,26H2,1-5H3,(H,30,31) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SEHXCXYNFKCWQY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN=C1C=CC(=C2C3=C(C=C(C=C3)N(C)C)OC4=C2C=CC(=C4)N(C)C)C(=C1N)C(=O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H26N4O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
430.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Design and Derivatization Strategies for Diaminorhodamine 4m
Origin and Development of Rhodamine-Based Chromophores for Biological Sensing
Rhodamine-based chemosensors have garnered significant interest within the scientific community due to their remarkable photophysical characteristics. nih.gov These properties, including high absorption coefficients, excellent quantum yields, enhanced photostability, and notable red shifts, make them ideal candidates for the development of fluorescent probes. nih.gov The versatility of the rhodamine scaffold has led to the creation of a diverse array of fluorometric and colorimetric sensors. nih.gov
Historically, these sensors have been engineered to detect a wide range of analytes. A major application has been in the detection of various metal ions such as Pb²⁺, Fe³⁺, Cu²⁺, and Hg²⁺. mdpi.comelsevierpure.com The design of these probes often involves a mechanism where the non-fluorescent, colorless lactone form of rhodamine undergoes a ring-opening reaction upon binding to a specific analyte, resulting in a highly fluorescent and colored zwitterion. nih.govelsevierpure.com Beyond metal ions, rhodamine derivatives have been developed to sense anions, pH changes, and crucial biological molecules, including reactive oxygen and nitrogen species. nih.govmdpi.com This extensive history of development in creating selective and sensitive sensors based on the rhodamine chromophore provided the foundation for designing specific probes for challenging analytes like nitric oxide (NO).
Functional Derivatization for Enhanced Research Applications
While a core chromophore like rhodamine provides the essential fluorescent properties, functional derivatization is a critical strategy for tailoring the molecule to specific experimental conditions and enhancing its utility. For Diaminorhodamine-4M (DAR-4M), a key application is the detection of nitric oxide. This compound itself is a photostable fluorescent probe that is well-suited for detecting extracellular NO. goryochemical.comcaymanchem.com In its native state, the compound is cell-impermeable. goryochemical.com This property limits its use to sensing NO in the extracellular environment. To overcome this limitation and enable the study of intracellular processes, a common and effective derivatization strategy is employed: the conjugation of acetoxymethyl (AM) esters.
To facilitate the measurement of intracellular nitric oxide, this compound is chemically modified into Diaminorhodamine-4M Acetoxymethyl ester (this compound AM). goryochemical.comcedarlanelabs.com This derivatization is a widely used technique in cell biology to deliver and trap optical probes within living cells. nih.gov
The principle behind this strategy is to mask the polar, charged groups of this compound with nonpolar AM ester groups. This modification renders the entire molecule more lipophilic and thus able to permeate the lipid bilayer of the cell membrane. goryochemical.comnih.gov Once inside the cell, the process unfolds as follows:
Cellular Entry: The cell-permeable this compound AM passively diffuses across the cell membrane into the cytoplasm. goryochemical.comcedarlanelabs.com
Intracellular Cleavage: Within the cell, ubiquitous intracellular enzymes called esterases recognize and hydrolyze the acetoxymethyl esters. goryochemical.com
Probe Trapping: This enzymatic cleavage removes the AM groups, regenerating the original, cell-impermeable this compound molecule. goryochemical.comcedarlanelabs.com Now trapped within the cell, this compound is available to react with its target.
Nitric Oxide Detection: The intracellular this compound, which is itself weakly fluorescent, reacts with nitric oxide (NO) in the presence of oxygen. goryochemical.com This reaction produces a triazolo-rhodamine analog, known as this compound T, which is highly fluorescent. This significant increase in fluorescence intensity (approximately 840-fold) allows for the sensitive detection of intracellular NO.
An important feature of the this compound/DAR-4M AM system is that its fluorescence is not dependent on pH and can be used in a wide pH range of 4-12. goryochemical.comgoryochemical.com This makes it a more robust choice compared to other green-fluorescent NO probes, especially for studies in more acidic cellular compartments or in tissues with high green autofluorescence. goryochemical.comgoryochemical.com
Table 1: Comparison of this compound and its AM Ester Derivative
| Property | This compound | This compound AM |
| Full Name | Diaminorhodamine-4M | Diaminorhodamine-4M acetoxymethyl ester |
| Cell Permeability | No goryochemical.com | Yes goryochemical.comcedarlanelabs.com |
| Primary Application | Extracellular NO Detection goryochemical.com | Intracellular NO Detection goryochemical.com |
| Excitation Max (λex) | ~560 nm goryochemical.com | ~560 nm goryochemical.com |
| Emission Max (λem) | ~575 nm goryochemical.com | ~575 nm goryochemical.com |
| Activation Mechanism | N/A | Hydrolysis by intracellular esterases goryochemical.com |
Mechanistic Insights into Diaminorhodamine 4m Fluorescence Response
Reaction Mechanism with Reactive Nitrogen Species
The fluorescence of DAR-4M is activated through a reaction with specific nitrogen-containing species, primarily involving oxidation to a fluorescent triazole moiety. This process is influenced by the presence of other reactive species, which can either potentiate or interfere with the signal.
Oxidation to the Fluorescent Triazole Moiety (this compound T)
This compound itself is a non-fluorescent or weakly fluorescent compound goryochemical.comsigmaaldrich.com. Upon reaction with nitric oxide (NO) in the presence of oxygen (O₂), this compound undergoes oxidation to form a highly fluorescent triazolo-rhodamine analog, referred to as this compound T caymanchem.comgoryochemical.comsigmaaldrich.comphysiology.org. This triazole derivative exhibits characteristic absorption and emission maxima at approximately 554 nm and 572 nm, respectively caymanchem.com. The formation of the triazole ring is a key step in the fluorescence activation of this compound d-nb.info. Studies suggest that the o-diaminobenzene group within this compound reacts not directly with NO, but with NO oxidation products that are rapidly formed in aqueous, aerobic environments researchgate.net. For instance, the formation of N₂O₃, an oxidation product of NO, is a primary species that reacts with this compound to generate the fluorescent product researchgate.net.
Mechanism of Reactivity with Oxidized Nitric Oxide Species
While this compound is often discussed in the context of NO detection, its reactivity extends to other oxidized nitric oxide species frontiersin.orgresearchgate.net. The probe is known to react with N₂O₃, which is formed from the reaction of NO with oxygen researchgate.net. This reaction leads to the formation of the fluorescent triazole product researchgate.net. It has been noted that this compound is more accurately described as a reactive nitrogen species (RNS) indicator rather than a specific NO indicator, as its fluorescent yield can be affected by the presence of other oxidants nih.govscispace.comresearchgate.net.
Specificity and Cross-Reactivity with Other Biological Analytes
Understanding the specificity of this compound is crucial for accurate interpretation of experimental results. Research has investigated its reactivity with various biological molecules, including dehydroascorbic acid and reactive oxygen species (ROS).
Reactivity with Dehydroascorbic Acid (DHA)
This compound, similar to other diaminofluorescein (DAF) probes, has been shown to react with dehydroascorbic acid (DHA) nih.govoup.comacs.orgfrontiersin.org. This reaction also results in the formation of fluorescent products, which can potentially lead to misinterpretation of signals if not accounted for nih.govoup.comacs.orgfrontiersin.org. However, studies indicate that this compound reacts with NO and DHA to different extents nih.gov. While both DAF-2 and this compound react with NO and DHA, a multiderivatization method using both DAF and DAR probes allows for simultaneous imaging of NO and DHA by exciting them at different wavelengths (495 nm for DAF-2 and 560 nm for this compound) nih.gov. This approach enables the creation of images that depend on the relative concentrations of either NO or DHA, even though each probe reacts with both compounds nih.gov.
Investigation of Cross-Reactivity with Reactive Oxygen Species (e.g., Superoxide (B77818), Hydrogen Peroxide, Peroxynitrite)
Studies have systematically evaluated the cross-reactivity of this compound with common reactive oxygen species (ROS). Research indicates that under cell-free buffer conditions, superoxide, hydrogen peroxide, and nitroxyl (B88944) failed to significantly alter the fluorescence intensity of this compound nih.govresearchgate.net. Similarly, peroxynitrite alone did not generate fluorescent products with this compound in the absence of NO researchgate.net. This suggests a degree of specificity for nitrogen-based reactive species over certain oxygen-based species when tested in isolation nih.govresearchgate.netresearchgate.net. However, it is important to note that this compound is considered a qualitative indicator for RNS, and its fluorescent yield can be influenced by other oxidants present in a sample, making quantitative comparisons potentially inappropriate nih.govresearchgate.net.
Potentiation of Fluorescence in the Presence of Peroxynitrite and Nitric Oxide Donors
The presence of peroxynitrite has been observed to potentiate the reaction of this compound with low levels of nitric oxide donors nih.govresearchgate.net. This means that in the presence of peroxynitrite, this compound can exhibit a response to NO donors in a manner similar to other probes like DAF-FM nih.govresearchgate.net. While peroxynitrite alone does not induce fluorescence, its co-presence with NO donors enhances the probe's reactivity towards NO nih.govresearchgate.netresearchgate.net. This potentiation effect underscores the complexity of this compound's response in biological systems, where multiple reactive species may be present simultaneously nih.govresearchgate.net.
Photophysical Characteristics and Environmental Stability for Research Applications
This compound is a non-fluorescent or weakly fluorescent compound in its native state. Upon reaction with nitric oxide (NO) and its oxidation products, it undergoes a chemical transformation to form a highly fluorescent triazole analog, this compound T caymanchem.comchemodex.comgoryochemical.commerckmillipore.comchemodex.comsigmaaldrich.commerckmillipore.comsigmaaldrich.com. This reaction results in a significant enhancement of fluorescence, typically reported as an approximately 840-fold increase in fluorescence quantum efficiency chemodex.comgoryochemical.commerckmillipore.comchemodex.comsigmaaldrich.commerckmillipore.comsigmaaldrich.com. This pronounced change in fluorescence upon reaction is the basis of its application as a sensor.
The probe exhibits characteristic spectral properties, with an absorption maximum (λ_ex) around 560 nm and an emission maximum (λ_em) around 575 nm, producing orange fluorescence chemodex.comgoryochemical.comchemodex.comgoryochemical.com. The oxidized product, this compound T, has reported absorption and emission maxima of 554 nm and 572 nm, respectively caymanchem.com. The extinction coefficient (ε) for this compound is approximately 76,000 M⁻¹cm⁻¹, and its quantum yield (Φ) is around 0.42 goryochemical.comgoryochemical.com. While primarily designed for NO detection, it is important to note that this compound can also react with other species, such as dehydroascorbic acid (DHA), potentially leading to fluorescence signals that may require careful interpretation or specific experimental designs to differentiate from NO-specific signals nih.gov. Furthermore, some studies suggest that this compound is more accurately described as a probe for reactive nitrogen species (RNS) rather than NO exclusively, and its quantitative accuracy can be affected by other oxidants present in a sample researchgate.netnih.gov.
| Property | Value(s) | Notes |
| Excitation Maximum (λ_ex) | ~560 nm | Can be excited with 532 nm or 543 nm lasers. chemodex.comgoryochemical.comchemodex.comgoryochemical.com |
| Emission Maximum (λ_em) | ~575 nm | Produces orange fluorescence. chemodex.comgoryochemical.comchemodex.comgoryochemical.com |
| Oxidized Form (this compound T) λ_ex | 554 nm | caymanchem.com |
| Oxidized Form (this compound T) λ_em | 572 nm | caymanchem.com |
| Fluorescence Enhancement | ~840-fold increase upon reaction with NO | chemodex.comgoryochemical.commerckmillipore.comchemodex.comsigmaaldrich.commerckmillipore.comsigmaaldrich.com |
| Extinction Coefficient (ε) | 76,000 M⁻¹cm⁻¹ | goryochemical.comgoryochemical.com |
| Quantum Yield (Φ) | 0.42 | goryochemical.comgoryochemical.com |
| pH Stability Range | pH 4-12 | Fluorescence intensity is not dependent on pH within this range. chemodex.comgoryochemical.commerckmillipore.comchemodex.comsigmaaldrich.comgoryochemical.com |
pH Independence of Fluorescence Response
A significant advantage of this compound for biological research is its remarkable pH independence. The probe's fluorescence intensity remains largely unaffected across a broad pH range, typically reported from pH 4 to 12 chemodex.comgoryochemical.comchemodex.comgoryochemical.com. This characteristic is crucial for applications in biological systems where pH levels can fluctuate significantly, particularly within cellular compartments or in different tissue environments. The lack of pH-dependent variations in fluorescence signal ensures more reliable and accurate measurements of NO and RNS, minimizing potential artifacts that could arise from pH variations alone merckmillipore.comsigmaaldrich.com. This property contrasts with some other fluorescent indicators that exhibit altered fluorescence intensities at different pH values, making this compound a robust choice for in vivo and in vitro studies across diverse physiological conditions.
Considerations for Photostability in Imaging Studies
This compound is characterized as a photostable fluorescent probe, a critical attribute for applications involving microscopy and prolonged imaging sessions caymanchem.commerckmillipore.comsigmaaldrich.comsigmaaldrich.comresearchgate.netscbt.com. Its photostability means it is relatively resistant to photobleaching, the process by which a fluorophore loses its fluorescence upon prolonged exposure to excitation light. This property allows for extended observation periods without a significant loss of signal, thereby enabling the capture of dynamic biological processes involving NO. Furthermore, this compound utilizes lower energy excitation wavelengths (around 560 nm), which can result in reduced photodamage to sensitive biological samples compared to probes requiring higher excitation energies nih.gov.
However, research has indicated that this compound and similar diaminorhodamine analogs can exhibit a spontaneous, slow increase in fluorescence over time, independent of excitation light or pH nih.gov. While this phenomenon is not direct photobleaching, it can contribute to an elevated background fluorescence or lead to false-positive signals when measuring low levels of NO production. Researchers utilizing this compound for imaging studies should be aware of this characteristic and implement appropriate controls, such as careful sample grouping and timing of measurements, to mitigate potential misinterpretations of the data nih.gov.
Compound List:
Diaminorhodamine-4M (this compound)
Diaminorhodamine-4M AM (this compound AM)
this compound T (oxidized form)
4,5-diaminofluorescein (B163784) (DAF-2)
4-amino-5-methylamino-2',7'-difluorofluorescein (DAF-FM)
Dehydroascorbic acid (DHA)
Nitric oxide (NO)
Reactive nitrogen species (RNS)
Methodological Frameworks for Diaminorhodamine 4m Application in Research
Spectroscopic and Fluorometric Methodologies
Diaminorhodamine-4M (DAR-4M) is a valuable fluorescent probe for the detection of nitric oxide (NO) and other reactive nitrogen species (RNS). caymanchem.comnih.gov Its application in spectroscopic and fluorometric methodologies is central to its utility in research.
Fluorometric Approaches for Reactive Nitrogen Species Quantification in Cell-Free Systems
In cell-free systems, fluorometric methods utilizing this compound provide a means to quantify RNS. nih.gov this compound itself is weakly fluorescent, but upon reaction with NO in the presence of oxygen, it forms a highly fluorescent triazole derivative, this compound T. merckmillipore.comchemodex.comsigmaaldrich.com This reaction leads to a significant increase in fluorescence quantum efficiency, reportedly up to 840-fold. merckmillipore.comchemodex.comsigmaaldrich.com The fluorescence intensity of this compound T is directly proportional to the concentration of NO, allowing for its quantification. caymanchem.com
The detection limit for NO using this compound is approximately 10 nM. merckmillipore.comsigmaaldrich.com Fluorometric measurements are typically performed using an excitation wavelength of around 560 nm and an emission wavelength of approximately 575 nm. merckmillipore.comchemodex.com Unlike some other fluorescent probes, the fluorescence of this compound T is stable over a wide pH range, from 4 to 12. chemodex.comgoryochemical.com
Studies have employed fluorometry in 96-well plates to generate dose-response curves for various NO donors in cell-free buffer systems that mimic cytoplasmic ion concentrations. nih.gov These experiments have demonstrated that this compound reacts with a variety of NO donors in a dose-dependent manner. nih.gov
Advanced Imaging Techniques Utilizing Diaminorhodamine-4M
The photostable nature and red-shifted fluorescence of this compound make it a suitable candidate for advanced imaging techniques in biological research. merckmillipore.comgoryochemical.com
Implementation in Confocal and Wide-Field Fluorescence Microscopy
Both confocal and wide-field fluorescence microscopy are commonly used to visualize the fluorescence of this compound within cells and tissues. ptgcn.comlicorbio.com Wide-field microscopy allows for rapid imaging of large areas, making it suitable for observing multiple regions of a sample simultaneously. licorbio.com Confocal microscopy, on the other hand, provides optical sectioning capabilities, which reduces out-of-focus light and improves image quality, enabling the 3D reconstruction of thick specimens. ptgcn.comevidentscientific.com
The acetoxymethyl ester form of this compound, known as this compound AM, is cell-permeable and is often used for intracellular imaging. sigmaaldrich.comgoryochemical.com Once inside the cell, intracellular esterases cleave the acetoxymethyl group, releasing the membrane-impermeable this compound, which is then trapped within the cell. goryochemical.com This allows for the visualization of intracellular NO and RNS production in various cell types, including vascular endothelial cells, neurons, and plant cells, using both microscopy techniques. goryochemical.com
Ratiometric Imaging for Simultaneous Detection and Differentiation of Analyte Signals (e.g., NO and DHA)
A significant challenge in using fluorescent probes for NO detection is the potential for cross-reactivity with other molecules. For instance, both diaminofluoresceins (DAFs) and diaminorhodamines (DARs) can react with dehydroascorbic acid (DHA), a biologically relevant molecule. nih.gov To address this, a ratiometric imaging approach has been developed to simultaneously detect and differentiate signals from NO and DHA. nih.gov
This method utilizes the differential reactivity of two probes, such as DAF-2 and this compound, towards NO and DHA. nih.gov By exciting the sample at two different wavelengths (e.g., 495 nm for DAF-2 and 560 nm for this compound) and measuring the emission at their respective maxima (515 nm for DAF-2 and 575 nm for this compound), it is possible to create images that are dependent on the relative concentrations of either NO or DHA. nih.gov This ratiometric approach relies on appropriate calibrations and has been successfully used to image NO and DHA concentrations in pheochromocytoma (PC12) cells. nih.gov
Table 1: Example Calibration Data for Ratiometric Imaging
| Analyte | Concentration | Fluorescence at 515 nm (from DAF-2) | Fluorescence at 575 nm (from this compound) |
| NO | 1 µM | Increased | Increased |
| DHA | 1 mM | Increased | Increased |
| Blank | 0 | Baseline | Baseline |
| This table is illustrative and based on the principle that both analytes contribute to the fluorescence at both emission wavelengths to different extents. nih.gov |
Achieving Subcellular Spatial Resolution in Biological Samples
This compound has been successfully employed to achieve subcellular spatial resolution in various biological samples. The punctate fluorescence observed in cells like PC12 suggests that the probe can localize to specific subcellular compartments. nih.gov This observation aligns with previous studies showing the association of nitric oxide synthase (NOS) with subcellular organelles such as the endoplasmic reticulum and nuclear envelope. nih.gov
The use of high-resolution imaging techniques like confocal microscopy with this compound AM has enabled the localization of NO and RNS production to specific organelles, such as the food vacuole in Plasmodium falciparum parasites and peroxisomes in Arabidopsis plants. nih.govoup.com DNA-based reporters incorporating this compound, termed "NOckout" sensors, have been designed to target specific subcellular locations like the plasma membrane and the trans-Golgi network, allowing for the quantitative mapping of NO production with high spatial precision. researchgate.net These advancements demonstrate the capability of this compound-based methodologies to provide detailed insights into the spatial dynamics of NO signaling within cells.
Micelle-Based Formulations for Enhanced Probe Delivery and Detection
The inherent properties of this compound, such as its low molecular weight and water-insolubility, can impede its efficient use in in vivo studies. frontiersin.org To overcome these limitations, researchers have developed micelle-based formulations to enhance the delivery and detection capabilities of this probe. frontiersin.org
Polymeric micelles, which are self-assembling core-shell nanostructures formed from amphiphilic copolymers, serve as effective carriers for various compounds, including imaging agents. plos.orgnih.gov These micelles can encapsulate hydrophobic molecules like this compound within their core, thereby increasing their solubility in aqueous environments and facilitating their delivery to target tissues. frontiersin.orgplos.org
One such approach involves the use of 1,2-distearoyl-sn-glycero-3-phosphoethanolamine (B53596) (DSPE)-grafted gelatin derivatives (DSPE-g-gelatin). frontiersin.org These derivatives can form micelles that effectively solubilize this compound. frontiersin.org The resulting this compound-loaded micelles have been shown to have an apparent size of approximately 100 nm. frontiersin.org In a mouse model of acute interstitial nephritis, intravenously injected this compound micelles were effectively delivered to the inflamed kidney, allowing for the visualization of nitric oxide production by macrophages. frontiersin.org This highlights the potential of micelle-based formulations to improve the in vivo application of this compound for imaging NO in pathological conditions. frontiersin.org
Experimental Controls and Specificity Validation in Research Assays
The validation of the specificity of this compound for nitric oxide is a critical aspect of experimental design. This involves the use of appropriate controls, including NO scavengers and inhibitors of NO synthase (NOS), the enzyme responsible for NO production.
To confirm that the observed fluorescence signal from this compound is indeed due to nitric oxide, NO scavengers are employed. A commonly used scavenger is 2-(4-carboxyphenyl)-4,4,5,5-tetramethylimidazoline-1-oxyl-3-oxide (cPTIO). plos.orgscispace.com cPTIO reacts with NO, thereby reducing its availability to react with the fluorescent probe. csic.es A decrease in the this compound fluorescence signal in the presence of cPTIO provides evidence for the NO-specificity of the measurement. plos.orgscispace.com However, it is important to use cPTIO at an optimized concentration, as high concentrations can quench the fluorescence of the probe itself. csic.es
In addition to scavengers, inhibitors of nitric oxide synthase (NOS) are used to validate the biological source of the detected NO. For example, 2-aminoethyl-2-thiopseudourea (AET) is an inhibitor of animal NOS and has been shown to inhibit NO biosynthesis in plants as well. scispace.com The suppression of the this compound fluorescence signal upon treatment with a NOS inhibitor indicates that the detected NO is of enzymatic origin. nih.govscispace.com In studies on pancreatic acinar cells, NOS antagonists like L-NAME and 7-nitroindazole (B13768) were used to investigate the role of NOS in NO release. nih.gov
It is also important to consider that this compound may react with other reactive nitrogen species (RNS) and not just NO, which could affect the interpretation of the results. nih.govfrontiersin.orgcaymanchem.com Therefore, careful consideration of the experimental context and the use of multiple controls are essential for the accurate application of this compound in research.
Research Applications of Diaminorhodamine 4m in Diverse Biological Systems
Organismal-Level Investigations in Model Systems
DAR-4M has been applied in several model systems to investigate the role of NO in complex biological processes at the organismal or tissue level.
Role in Plant Stress Responses and Polyamine-Induced Nitric Oxide Biosynthesis in Arabidopsis thaliana
Research has demonstrated that polyamines (PAs), specifically spermidine (B129725) and spermine, can induce nitric oxide (NO) biosynthesis in Arabidopsis thaliana seedlings. Using this compound, a cell-impermeable NO-binding dye, and its cell-permeable acetoxymethyl ester (this compound AM), studies have visualized NO production in specific plant tissues researchgate.netnih.govoup.comnih.govscispace.comoup.comfrontiersin.org.
Spermine, in particular, was found to be a potent stimulator of NO release, exhibiting a rapid response with no apparent lag phase researchgate.netscispace.com. Spermidine also significantly increased NO release, while arginine and putrescine showed minimal effects researchgate.netscispace.com. Fluorescence microscopy using this compound AM revealed that PA-induced NO biosynthesis was localized to specific tissues, including the elongation zone of the root tip, and the veins and trichomes of primary leaves nih.govoup.comscispace.com. In contrast, cotyledons showed little to no effect beyond endogenous NO levels nih.govoup.comscispace.com.
Furthermore, this compound has been employed to study the role of NO in plant responses to abiotic stress. For instance, in Arabidopsis roots subjected to boron deprivation, this compound detected NO accumulation in the root elongation zone, a region also exhibiting rapid cell death and reactive oxygen species (ROS) accumulation tandfonline.com. This finding suggests that NO is produced during boron deprivation and is associated with these rapid stress responses. Pharmacological studies using NO synthesis inhibitors (like l-NMMA) and NO scavengers (like PTIO) have supported the involvement of NO and potentially NO synthase (NOS) activity in these processes researchgate.netoup.comtandfonline.comnih.gov.
Table 1: Polyamine-Induced Nitric Oxide Production in Arabidopsis thaliana Seedlings
| Polyamines | Observed Effect on NO Release | Specific Tissues Showing Response | References |
| Spermine | Greatly increased NO release | Root elongation zone, veins, trichomes | researchgate.netnih.govoup.comscispace.com |
| Spermidine | Greatly increased NO release | Root elongation zone, veins, trichomes | researchgate.netnih.govoup.comscispace.com |
| Putrescine | Little or no effect | Not specified | researchgate.netscispace.com |
| Arginine | Little or no effect | Not specified | researchgate.netscispace.com |
Analysis of Nitric Oxide Production in Parasite Biology (e.g., Plasmodium falciparum Intraerythrocytic Stages)
This compound AM has been instrumental in detecting NO and NO-derived reactive nitrogen species (RNS) within intraerythrocytic stages of the malaria parasite, Plasmodium falciparum nih.govnih.govresearchgate.netcaymanchem.comresearchgate.net. Studies using this fluorescent indicator revealed positive fluorescent signals in both ring and trophozoite stages, indicating the presence of NO production within the parasites nih.govresearchgate.netresearchgate.net.
Localization studies suggested that these NO-derived RNS signals were concentrated in or around the parasite's food vacuole, a critical organelle involved in hemoglobin degradation nih.govnih.govresearchgate.net. While NOS inhibitors have been shown to inhibit P. falciparum proliferation, direct evidence for an active NOS enzyme in mature parasite forms was not obtained. Instead, research points towards a nitrate (B79036) reductase activity potentially being responsible for NO and RNS synthesis in P. falciparum nih.govnih.gov. The use of this compound AM provided direct visualization of these species, offering insights into the parasite's metabolic processes nih.govnih.govcaymanchem.com.
Table 2: Nitric Oxide/Reactive Nitrogen Species Detection in Plasmodium falciparum Intraerythrocytic Stages using this compound AM
| Parasite Stage | Observed NO/RNS Signal | Potential Localization | Implicated Pathway | References |
| Ring | Positive fluorescent signal | Not specified | Nitrate reductase activity | nih.govnih.govresearchgate.net |
| Trophozoite | Positive fluorescent signal | Food vacuole | Nitrate reductase activity | nih.govnih.govresearchgate.netresearchgate.net |
Investigation of Nitric Oxide Dynamics in Tumor Microenvironments (e.g., Zebrafish Glioma Xenograft Models)
In xenograft models using zebrafish embryos, this compound AM has been employed to investigate NO production within tumor microenvironments, specifically in rat glioma cells plos.orgnih.govnih.govnih.govresearchgate.netplos.org. These studies established that injected glioma cells formed masses where NO production could be detected and co-localized with the tumor xenografts in a significant percentage of embryos (46%) plos.orgnih.govnih.govplos.org.
The presence of NO within the tumor microenvironment was associated with increased expression of pro-angiogenic and proliferative factors, such as Vascular Endothelial Growth Factor A (VEGFA) and Cyclin D1, in both the transplanted glioma cells and the host zebrafish plos.orgnih.govnih.govnih.govplos.org. Furthermore, tumors in embryos exhibiting NO production were frequently vascularized plos.orgnih.govnih.govplos.org. The administration of a nitric oxide scavenger, 2-(4-carboxyphenyl)-4,4,5,5-tetramethylimidazoline-1-oxyl-3-oxide (CPTIO), led to a reduction in VEGFA and Cyclin D1 expression, as well as a decrease in tumor growth, suggesting that scavenging NO could be a viable therapeutic strategy for glioma plos.orgnih.govnih.govnih.govplos.org.
Table 3: Nitric Oxide Production in Zebrafish Glioma Xenograft Models
| Finding | Percentage/Observation | References |
| NO production co-localized with tumor xenograft | 46% of embryos | plos.orgnih.govnih.govplos.org |
| Tumors were vascularized in embryos with NO production | 85% of embryos | plos.orgnih.govnih.govplos.org |
| Effect of CPTIO on tumor growth (compared to control) | Decreased tumor fluorescence intensity by 20% | plos.org |
| Effect of CPTIO on VEGFA and Cyclin D1 expression | Down-regulated | plos.orgnih.govnih.govnih.govplos.org |
Studies on Inflammatory Processes and Organ Pathology Models (e.g., Mouse Nephritis Models)
This compound has been utilized in mouse models to examine NO and its byproducts in the context of inflammation and organ pathology, particularly in nephritis models. In studies of lupus nephritis in MRL/lpr mice, this compound was used to evaluate peroxynitrite production, a marker associated with NO activity nih.govplos.org. CD4+ T cells from MRL/lpr mice exhibited increased levels of NO and peroxynitrite compared to control B6 mice, indicating elevated NO activity in these immune cells during the disease process nih.govplos.org.
In a model of aristolochic acid (AA)-induced acute interstitial nephritis, this compound micelles were employed to visualize NO in inflamed kidneys nih.govfrontiersin.org. These studies found that this compound micelles enhanced fluorescence intensity in the kidneys of AA-treated mice compared to free this compound, suggesting increased NO levels in the inflamed tissue, likely associated with an increased number of inflammatory macrophages nih.govfrontiersin.org. Similarly, in experimental diabetic nephropathy, this compound AM was used to image NO production in renal tissues, revealing accelerated ROS production and diminished bioavailable NO in diabetic kidneys physiology.org.
Table 4: Nitric Oxide/Peroxynitrite Detection in Mouse Models of Inflammation and Pathology
| Model/Condition | Cell Type/Tissue | Measured Species | Observation | References |
| Lupus nephritis (MRL/lpr mice) | CD4+ T cells | NO, Peroxynitrite | Increased levels compared to control B6 mice | nih.govplos.org |
| AA-induced nephritis | Kidney | NO | Enhanced fluorescence intensity with this compound micelles, indicating increased NO | nih.govfrontiersin.org |
| Experimental diabetic nephropathy | Glomeruli | NO, ROS | Accelerated ROS production, diminished bioavailable NO | physiology.org |
Compound List:
Aristolochic acid (AA)
2-aminoethyl-2-thiopseudourea (AET)
CellTracker™ Green
CM-Dil
Cyclin D1
Diaminofluorescein-2 (DAF-2)
Diaminofluorescein-FM (DAF-FM)
Diaminofluorescein-FM diacetate (DAF-FM-DA)
Diaminorhodamine-4M (this compound)
Diaminorhodamine-4M acetoxymethyl ester (this compound AM)
Hydrogen peroxide (H2O2)
Lipopolysaccharide (LPS)
L-arginine
L-canavanine
L-NAME (NG-nitro-l-Arg methyl ester)
L-NMMA (NG-monomethyl-l-arginine)
Nitric Oxide (NO)
Nitrate
Nitrite
Peroxynitrite
Polyamines (Spermine, Spermidine, Putrescine)
2-(4-carboxyphenyl)-4,4,5,5-tetramethylimidazoline-1-oxyl-3-oxide (PTIO)
Reactive Nitrogen Species (RNS)
Sodium Nitroprusside (SNP)
Vascular Endothelial Growth Factor A (VEGFA)
Theoretical and Computational Approaches Complementing Diaminorhodamine 4m Research
Quantum Chemical Calculations of Fluorophore-Analyte Interaction Mechanisms
Quantum chemical calculations, particularly those based on Density Functional Theory (DFT) and its time-dependent extension (TD-DFT), are pivotal in elucidating the electronic and optical properties of fluorescent probes and their reaction products. These methods help to understand the fundamental mechanisms behind the fluorescence "turn-on" effect of DAR-4M upon reacting with nitric oxide.
The core of this compound's NO-sensing capability lies in its o-phenylenediamine (B120857) moiety. In its non-fluorescent state, the electron-rich diamine group quenches the fluorescence of the rhodamine core through a process known as Photoinduced Electron Transfer (PET). researchgate.net Upon reaction with reactive nitrogen species (RNS) derived from NO, this diamine is converted into an electron-poor triazole. researchgate.net This chemical transformation inhibits the PET process, thereby "turning on" the fluorescence of the rhodamine fluorophore. researchgate.net
While specific DFT studies for this compound are not extensively detailed in publicly available literature, research on analogous rhodamine and Si-rhodamine based NO probes provides a clear picture of the computational approaches used. For instance, a study on a lysosome-targeted Si-rhodamine NO probe employed DFT and TD-DFT calculations to investigate the electronic structures of the probe before and after reaction with NO. acs.org
Key Computational Findings from Analogous Systems:
Optimized Geometries and Frontier Molecular Orbitals (HOMO/LUMO): Calculations reveal the spatial distribution of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). In the "off" state of similar probes, the HOMO is often localized on the electron-donating diamine moiety, while the LUMO is on the fluorophore. This arrangement facilitates the PET quenching. After reaction and triazole formation, the energy of the HOMO is significantly lowered, increasing the HOMO-LUMO energy gap and disrupting the PET process, which leads to fluorescence recovery. acs.org
Excited State Calculations: TD-DFT is used to calculate the vertical excitation energies and oscillator strengths, which correspond to the absorption spectra of the molecules. These calculations can predict the absorption maxima of the probe and its product, which can then be compared with experimental data to validate the computational model. mdpi.com
Reaction Mechanism: The reaction is not with nitric oxide directly but with its auto-oxidation products, such as dinitrogen trioxide (N₂O₃), which are formed in aerobic environments. researchgate.net Computational studies can help to model the reaction pathway of the o-phenylenediamine group with these nitrosating agents.
A representative table summarizing typical computational parameters and findings from DFT/TD-DFT studies on rhodamine-based NO probes is shown below.
| Computational Method | Basis Set | Solvation Model | Key Calculated Property | Typical Finding and Interpretation |
|---|---|---|---|---|
| DFT (e.g., M06-2X, B3LYP) | e.g., 6-31G(d,p), def2SVP | e.g., SMD, CPCM | HOMO/LUMO Energy Levels | Triazole formation lowers the HOMO energy, increasing the energy gap and inhibiting PET. acs.org |
| TD-DFT | e.g., 6-31G(d,p), def2SVP | e.g., SMD, CPCM | Excitation Energies (Absorption λmax) | Calculated λmax values for probe and product align with experimental spectra, validating the model. mdpi.com |
| TD-DFT | e.g., 6-31G(d,p), def2SVP | e.g., SMD, CPCM | Oscillator Strength (f) | A high oscillator strength for the S0→S1 transition in the product indicates a "bright" state and strong fluorescence. chinesechemsoc.org |
Molecular Dynamics Simulations of Probe Behavior in Complex Biological Environments
While quantum chemistry explains the sensing mechanism, Molecular Dynamics (MD) simulations provide crucial insights into how a probe like this compound behaves within the complex and heterogeneous environment of a biological system, such as a cell membrane. MD simulations model the interactions of the probe with lipids, proteins, and water molecules over time, revealing its preferred location, orientation, and potential to perturb the biological structures it is designed to investigate. nih.gov
Atomistic MD simulations have been successfully employed to study the behavior of related rhodamine dyes, such as Rhodamine 123 (Rh123) and Rhodamine B (RhB), in model lipid bilayers like 1-palmitoyl-2-oleoyl-sn-glycero-3-phosphocholine (B13819) (POPC). researchgate.netmdpi.commdpi.comnih.gov These studies serve as an excellent proxy for understanding the likely behavior of this compound.
Key Insights from MD Simulations of Rhodamine Dyes in Membranes:
Location and Orientation: MD simulations show that rhodamine dyes typically insert into the lipid bilayer, with the hydrophobic xanthene ring orienting roughly parallel to the membrane plane within the acyl chain region. researchgate.netmdpi.com The exact depth and orientation can vary depending on the specific chemical structure and ionization state of the dye. mdpi.com This positioning is critical for the probe's function, as it determines its accessibility to analytes and its influence on the local environment.
Probe-Lipid Interactions: Simulations can quantify interactions such as hydrogen bonds between the probe and lipid headgroups or water molecules. For example, the charged groups on a rhodamine dye can form hydrogen bonds with the phosphate (B84403) and carbonyl groups of the POPC lipids. mdpi.com
Membrane Perturbation: An important consideration is whether the probe itself alters the properties of the membrane it is measuring. MD simulations can assess this by calculating parameters like the lipid order parameter (Scd) and the area per lipid. Studies on rhodamine dyes have shown that they can induce subtle changes in the ordering of the lipid acyl chains. mdpi.com
Free Energy of Partitioning: Umbrella sampling, a specialized MD technique, can be used to calculate the free energy profile of moving a probe from water into the membrane. This provides a theoretical measure of the partition coefficient, which is a key parameter determining the probe's concentration in the membrane. mdpi.comnih.gov
The findings from these simulations are critical for interpreting experimental data correctly and for the rational design of new probes with improved membrane-targeting capabilities.
| Simulation Parameter/Analysis | Typical Result for Rhodamine Dyes | Significance for Probe Research |
|---|---|---|
| Mass Density Profile | Shows the probe localizes at the lipid headgroup/acyl chain interface. researchgate.net | Determines the probe's position relative to different membrane regions. |
| Deuterium Order Parameter (Scd) | Minor decrease in order in the deeper acyl chains and a slight increase in the upper region. mdpi.com | Assesses the extent to which the probe perturbs the natural membrane structure. |
| Radial Distribution Function | Identifies specific interactions, e.g., between probe's functional groups and lipid carbonyls or phosphates. | Reveals the molecular basis for the probe's affinity and orientation within the membrane. |
| Potential of Mean Force (PMF) | Provides the free energy cost of transferring the probe across the membrane, indicating a high affinity for the bilayer. mdpi.com | Theoretically predicts the probe's lipid/water partition coefficient. |
Computational Modeling of Nitric Oxide Dynamics and Reactive Species Interactions in Biological Systems
Understanding the signals detected by this compound requires placing them in the context of the complex biochemistry of nitric oxide and related reactive species. Computational models of NO dynamics provide a quantitative framework for interpreting the fluorescence signals from probes by simulating the production, diffusion, and reaction of NO and other reactive oxygen and nitrogen species (ROS/RNS) in biological systems. mdpi.com
These models are often based on fundamental principles of mass balance and reaction kinetics and can incorporate complex geometries representing cellular or tissue structures. nih.gov They are essential because the interactions between NO, superoxide (B77818) (O₂⁻), and peroxynitrite (ONOO⁻) are complex and lead to diverse biological outcomes. mdpi.com
Applications of Computational Modeling in NO Biology:
Predicting Concentrations: Mathematical models can provide quantitative knowledge of the distribution and concentration of NO, O₂⁻, and ONOO⁻ under various physiological and pathophysiological conditions, which is often difficult to measure directly. mdpi.com
Simulating Spatiotemporal Dynamics: Models can simulate how NO produced by a specific source (e.g., neuronal or endothelial NO synthase) diffuses through tissue, is scavenged by red blood cells, and reaches its targets. nih.gov This is crucial for understanding signaling pathways. For example, computational simulations have been used to model how neurally produced NO leads to changes in arteriole size in the brain. nih.gov
Hypothesis Testing: These models allow researchers to test specific hypotheses about the roles of different reactive species and their interactions. For instance, models can explore the conditions under which NO leads to vasodilation versus nitrosative stress. mdpi.com
Interpreting Probe Signals: By simulating the local concentrations of the reactive species that this compound detects (not just NO, but its nitrosating derivatives), these models can help to quantitatively interpret the fluorescence signals observed in experiments. This is particularly important given that the fluorescent yield of probes like this compound can be affected by the presence of other oxidants. nih.gov
The complexity of these interactions necessitates computational approaches to unravel the roles of these molecules in health and disease. mdpi.com The integration of experimental data from probes like this compound with these sophisticated computational models provides a powerful synergy for advancing our understanding of nitric oxide biology.
Future Directions and Emerging Research Frontiers for Diaminorhodamine 4m
Rational Design of Next-Generation Diaminorhodamine-4M Probes with Enhanced Selectivity and Sensitivity
Future research endeavors are directed towards the rational design of next-generation Diaminorhodamine-4M probes, aiming to significantly improve their selectivity and sensitivity. This involves fine-tuning the molecular structure to achieve more specific interactions with target analytes while also increasing the ability to detect them at lower concentrations.
Structural Modifications for Selectivity and Sensitivity: Studies are exploring modifications to the rhodamine core and its functional groups. By altering substituents or incorporating specific recognition elements, researchers aim to create probes that exclusively bind to desired RNS or other biomolecules, thereby minimizing off-target reactions and background noise. This approach leverages structure-activity relationship studies to predict and optimize probe performance. For instance, modifications could lead to probes that differentiate between various RNS species, a critical step towards understanding their distinct biological roles.
Computational Design and Screening: Advanced computational modeling and high-throughput screening methods are being employed to accelerate the discovery of novel DAR-4M derivatives. These in silico approaches can predict the photophysical properties and analyte-binding affinities of potential new probes before experimental synthesis, thereby streamlining the development process.
Integration with Advanced Hybrid Imaging Platforms for Multimodal Information Acquisition
The integration of Diaminorhodamine-4M probes with advanced hybrid imaging platforms represents a significant frontier, promising to yield richer, more comprehensive biological data. This involves combining the fluorescence-based detection capabilities of this compound with other imaging modalities to acquire multimodal information.
Correlative Light and Electron Microscopy (CLEM): The synergy between fluorescence microscopy (FM) and electron microscopy (EM) through CLEM offers unparalleled spatial resolution and ultrastructural context for this compound-based observations. Future work will focus on developing this compound derivatives that are compatible with EM sample preparation techniques, ensuring that fluorescence signals can be reliably correlated with high-resolution ultrastructural details. This integration allows for the precise localization of RNS activity within specific cellular compartments and organelles. fsu.eduuniversiteitleiden.nlfrontiersin.orgdelmic.comnih.gov
PET/MRI Integration: The development of probes that can be integrated with Positron Emission Tomography (PET) and Magnetic Resonance Imaging (MRI) is a growing area. While direct integration of this compound with PET/MRI is still nascent, the broader trend in probe development is towards creating multimodal agents. Such hybrid imaging approaches would allow for the simultaneous acquisition of metabolic (PET) and structural (MRI) information, providing a more holistic view of biological processes and disease states where RNS are implicated. news-medical.netallspinesurgerycenter.comopenmedscience.commrichandigarh.com
Exploration of Novel Biological Systems and Pathways Susceptible to Reactive Nitrogen Species Regulation
Expanding the application of Diaminorhodamine-4M to new biological systems and pathways where RNS play a regulatory role is a key research avenue. This involves identifying and investigating biological contexts where RNS dynamics are critical but have not yet been extensively studied using fluorescent probes.
Plant and Fungal Biology: While this compound has seen significant application in animal cell biology, its potential in plant and fungal systems, where RNS signaling is increasingly recognized, is an emerging area. Research is exploring how to adapt this compound for use in these organisms, considering factors like cell wall penetration and specific cellular environments. frontiersin.orgcsic.es
Disease Pathogenesis: Further investigation into the role of RNS in complex disease pathogenesis, such as neurodegenerative disorders, autoimmune diseases, and various cancers, is crucial. This compound can serve as a vital tool to unravel the specific RNS pathways involved in disease initiation and progression, aiding in the development of targeted diagnostic and therapeutic strategies. researchgate.netcaymanchem.comresearchgate.netmdpi.comrsc.org
Parasitic Infections: Studies have begun to explore the presence and role of RNS in parasitic infections, such as malaria. Utilizing this compound AM in such contexts can provide direct evidence and qualitative assessment of RNS generation within the parasite, offering insights into host-parasite interactions and potential therapeutic targets. researchgate.netresearchgate.net
Refinement of Quantitative Methodologies for Robust In Situ Detection and Measurement
Ensuring the accuracy and reliability of measurements made with Diaminorhodamine-4M is paramount for its effective use in biological research. This involves refining quantitative methodologies to enable robust in situ detection and precise measurement of RNS levels.
Addressing Specificity and Interference: A critical aspect is to refine methodologies to account for the known cross-reactivity of this compound with certain reactive nitrogen species beyond nitric oxide (NO), as it can measure total reactive nitrogen species (RNS) or be potentiated by peroxynitrite. researchgate.netnih.gov Future research will focus on developing improved calibration curves and data analysis protocols that can better deconvolute signals from different RNS species or account for environmental factors that influence probe response.
Ratiometric Imaging and Normalization: The development of ratiometric imaging strategies, where the signal from the probe is compared to a reference fluorophore, is essential for accurate quantification. This approach helps normalize for variations in probe concentration, cellular uptake, and excitation intensity, leading to more reliable in situ measurements. nih.govjhu.edu
Advanced Imaging and Analysis Techniques: The application of advanced microscopy techniques, such as super-resolution microscopy and advanced image processing algorithms, will further enhance the quantitative capabilities of this compound. These methods can improve signal-to-noise ratios, allow for single-molecule detection, and provide more precise spatial and temporal resolution of RNS dynamics. thermofisher.com
| Probe Name | Primary Target | Key Feature | Potential Future Application Area |
| Diaminorhodamine-4M | Reactive Nitrogen Species | Red fluorescence, pH tolerant, photostable | Multimodal imaging, plant/fungal biology, disease pathogenesis |
| DAF-2 | Nitric Oxide (NO) | Green fluorescence, pH sensitive | Established NO detection, comparative studies |
| DAF-FM | Nitric Oxide (NO) | Green fluorescence, better pH range than DAF-2 | Intracellular NO detection |
| HKYellow | Peroxynitrite (ONOO⁻) | Rhodamine-based, turn-on response | Molecular imaging of peroxynitrite |
| Rho4-Cu | Amyloid-β (Aβ42) | Rhodamine-copper complex, high sensitivity | Alzheimer's disease imaging |
| Red-PN | Peroxynitrite (ONOO⁻) | Hydrazide-modified rhodamine, red-emitting | Live cell and in vivo ONOO⁻ monitoring |
Compound Names Mentioned:
Diaminorhodamine-4M (this compound)
4,5-diaminofluorescein (B163784) (DAF-2)
4,5-diaminofluorescein diacetate (DAF-2DA)
4-amino-5-methylamino-2',7'-difluorofluorescein (DAF-FM)
4-amino-5-methylamino-2',7'-difluorofluorescein diacetate (DAF-FM DA)
Diaminorhodamine-4-methyl acetoxymethylester (this compound AM)
HKYellow
Red-PN
Rho4-Cu
Copper(II) fluorescein (B123965) (CuFL)
Dihydrorhodamine 123 (DHR)
Rhodamine 123 (RH)
Pyrene-Based Fluorescent Nitric Oxide Cheletropic Traps (FNOCTs)
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
